4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide
Description
This compound is a thiazole-based carboxamide derivative featuring a pyridin-2-yl group at position 3, a 2-methylpropanamido substituent at position 4, and a carboxamide moiety at position 3. The carboxamide nitrogen is linked to a benzyl group substituted with a trifluoromethyl (CF₃) group at the ortho position.
Properties
IUPAC Name |
4-(2-methylpropanoylamino)-3-pyridin-2-yl-N-[[2-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c1-12(2)19(29)27-17-16(15-9-5-6-10-25-15)28-31-18(17)20(30)26-11-13-7-3-4-8-14(13)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXKQXUMXTVQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and benzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (CAS 321430-09-5)
- Core Structure : Shares the thiazole-5-carboxamide scaffold but differs in substituent positions.
- Substituents :
- Pyridine at position 2 (vs. pyridin-2-yl at position 3 in the target compound).
- CF₃ group attached directly to the phenyl ring of the carboxamide (vs. CF₃ on a benzyl group).
- Implications :
5-(4-Methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide (CAS 717833-80-2)
- Core Structure : Oxazole instead of thiazole.
- Substituents :
- Pyridin-2-ylmethyl group (vs. CF₃-benzyl in the target compound).
- Implications :
Physicochemical Properties
- Key Trends :
Patent and Commercial Relevance
- and Compounds : Both are catalogued in chemical databases (e.g., 960化工网) as research tools, suggesting industrial interest in thiazole/oxazole carboxamides .
Biological Activity
The compound 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, with a focus on its antimicrobial and therapeutic potential.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of appropriate amines with carbonyl compounds and thioketones. The specific synthetic route for the compound has not been widely documented in the literature, suggesting that further exploration may be necessary to optimize yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including those structurally similar to our target compound. The following table summarizes findings related to their antibacterial activity:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium |
|---|---|---|---|
| Compound 3 | 0.23–0.70 | 0.47–0.94 | Bacillus cereus |
| Compound 9 | 0.17 | 0.23 | Escherichia coli |
| Compound 1 | 0.23 | 0.47 | Enterobacter cloacae |
The studies indicate that compounds derived from thiazole exhibit moderate to good antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.17 to >3.75 mg/mL . Notably, the presence of specific substituents on the thiazole ring significantly influences the antibacterial efficacy, suggesting a structure-activity relationship that warrants further investigation.
The proposed mechanism of action for thiazole derivatives involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Additionally, some studies suggest that these compounds may act as noncompetitive inhibitors against specific enzymes involved in metabolic pathways critical to bacterial survival .
Case Studies
- Antibacterial Efficacy Against Resistant Strains : A study demonstrated that certain thiazole derivatives effectively inhibited growth in resistant strains of E. coli, showcasing their potential as alternatives to traditional antibiotics .
- In Vitro Testing : In vitro assays revealed that compounds similar to our target exhibited significant activity against various Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
